molecular formula C18H12F3N5S B2499157 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine CAS No. 1210715-80-2

2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine

Cat. No.: B2499157
CAS No.: 1210715-80-2
M. Wt: 387.38
InChI Key: WJCRIDPZFLZJLZ-UHFFFAOYSA-N
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Description

2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a trifluoromethyl group, a sulfanyl group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine-based intermediates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the triazolopyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anxiolytic or antidepressant agent.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways or as an agonist of receptors related to mood regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
  • 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine

Uniqueness

Compared to similar compounds, 2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is unique due to its specific combination of functional groups and its triazolopyridazine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-pyridin-2-yl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)13-6-4-12(5-7-13)11-27-17-24-23-16-9-8-15(25-26(16)17)14-3-1-2-10-22-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCRIDPZFLZJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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